Lipophilicity (LogP) Advantage Over Non-Fluorinated Analog 4-Ethoxyphenol
4-(2,2-Difluoroethoxy)phenol exhibits a predicted logP of 2.04, which is substantially higher than the predicted logP of its non-fluorinated analog, 4-ethoxyphenol (estimated logP ~1.5) [1]. This ~0.5 logP unit increase indicates greater lipophilicity, a property correlated with enhanced passive membrane permeability, a desirable trait for central nervous system (CNS) drug candidates [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.04 (predicted) |
| Comparator Or Baseline | 4-Ethoxyphenol: ~1.5 (estimated from structure-activity data) |
| Quantified Difference | ΔLogP ≈ +0.54 |
| Conditions | Predicted values based on atom-based calculation methods; consistent with class trends for fluorinated vs. non-fluorinated alkyl ethers. |
Why This Matters
For procurement in CNS drug discovery programs, the increased logP of 4-(2,2-difluoroethoxy)phenol suggests it may yield final compounds with improved blood-brain barrier penetration compared to those derived from 4-ethoxyphenol.
- [1] ChemSrc. 4-(2,2-difluoroethoxy)phenol: Predicted LogP. Accessed 2026. View Source
- [2] PubChem. 4-Ethoxyphenol (Compound Summary). LogP data for structural comparison. View Source
